6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
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Overview
Description
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It is suggested that similar compounds may interact with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may affect the NO and TNF-α pathways, leading to anti-inflammatory effects.
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol. The reaction mixture is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours . This method allows for the formation of the triazolotriazine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases and inflammation.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also a CDK2 inhibitor with significant cytotoxic activities against various cancer cell lines.
Uniqueness
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is unique due to its specific triazolotriazine structure, which imparts distinct pharmacological properties, particularly in neuroprotection and anti-inflammation . Its ability to modulate multiple molecular pathways sets it apart from other similar compounds.
Biological Activity
6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one (CAS Number: 1203148-43-9) is a heterocyclic compound that has attracted attention due to its potential pharmacological properties. Recent studies have highlighted its neuroprotective and anti-inflammatory effects, making it a candidate for further research in therapeutic applications.
The molecular formula of this compound is C11H10N6O, with a molecular weight of 242.24 g/mol. The compound features a complex triazole structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₆O |
Molecular Weight | 242.24 g/mol |
CAS Number | 1203148-43-9 |
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of reactive oxygen species (ROS) and the activation of cellular defense pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity suggests potential applications in treating neurodegenerative diseases where inflammation plays a crucial role.
Study 1: Antioxidant Activity
A study assessed the antioxidant capabilities of various triazole derivatives, including this compound. The results indicated significant radical scavenging activity using DPPH (2,2'-diphenyl-1-picrylhydrazyl) assays. The IC50 values were comparable to established antioxidants such as butylated hydroxytoluene (BHT).
Compound | IC50 (µg/mL) |
---|---|
6-methyl-3-(phenylamino)-triazolo | 25.0 |
BHT | 26.5 |
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The MTT assay revealed that it exhibited significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction through caspase activation.
The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:
- Oxidative Stress Modulation : By scavenging free radicals and enhancing antioxidant defenses.
- Cytokine Regulation : Inhibiting the expression of inflammatory cytokines such as TNF-alpha and IL-6.
- Apoptosis Pathway Activation : Inducing programmed cell death in cancer cells through caspase pathways.
Properties
IUPAC Name |
3-anilino-6-methyl-1H-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-7-9(18)17-10(14-16-11(17)15-13-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQCXEAGMSUYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2NN=C(N2C1=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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